2-(Naphthalen-2-yl)propan-1-ol
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Overview
Description
2-(Naphthalen-2-yl)propan-1-ol is an organic compound with the molecular formula C13H14O It consists of a naphthalene ring system substituted at the second position with a propan-1-ol group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(Naphthalen-2-yl)propan-1-ol involves the reaction of 2-naphthaldehyde with a Grignard reagent, such as methylmagnesium iodide, followed by hydrolysis. The reaction typically proceeds as follows:
Formation of the Grignard Reagent: Methylmagnesium iodide is prepared by reacting methyl iodide with magnesium in anhydrous diethyl ether.
Addition to 2-Naphthaldehyde: The Grignard reagent is then added to 2-naphthaldehyde in anhydrous diethyl ether, resulting in the formation of an intermediate alcohol.
Hydrolysis: The intermediate is hydrolyzed with water to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Naphthalen-2-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.
Major Products Formed
Oxidation: 2-(Naphthalen-2-yl)propan-1-one or 2-(Naphthalen-2-yl)propanal.
Reduction: 2-(Naphthalen-2-yl)propane.
Substitution: 2-(Naphthalen-2-yl)propyl chloride or 2-(Naphthalen-2-yl)propyl bromide.
Scientific Research Applications
2-(Naphthalen-2-yl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Naphthalen-2-yl)propan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The hydroxyl group can form hydrogen bonds with target molecules, affecting their structure and function.
Comparison with Similar Compounds
Similar Compounds
2-(Naphthalen-1-yl)propan-1-ol: Similar structure but with the propan-1-ol group at the first position of the naphthalene ring.
2-(Naphthalen-2-yl)propan-2-ol: Similar structure but with the hydroxyl group at the second position of the propyl chain.
Uniqueness
2-(Naphthalen-2-yl)propan-1-ol is unique due to the specific positioning of the hydroxyl group and the naphthalene ring. This structural arrangement can influence its reactivity and interactions with other molecules, making it distinct from its analogs.
Properties
IUPAC Name |
2-naphthalen-2-ylpropan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O/c1-10(9-14)12-7-6-11-4-2-3-5-13(11)8-12/h2-8,10,14H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXFVNCTKLTZEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC2=CC=CC=C2C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38964-52-2 |
Source
|
Record name | 2-(naphthalen-2-yl)propan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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